Cochinolide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(6S)-6-hydroxy-3-[hydroxy(phenyl)methyl]-5,6-dihydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C15H14O4/c16-10-6-7-11-12(8-10)19-15(18)13(11)14(17)9-4-2-1-3-5-9/h1-5,8,10,14,16-17H,6-7H2/t10-,14?/m0/s1 |
InChI Key |
BSEKYAJQRZECLG-XLLULAGJSA-N |
Isomeric SMILES |
C1CC2=C(C(=O)OC2=C[C@H]1O)C(C3=CC=CC=C3)O |
Canonical SMILES |
C1CC2=C(C(=O)OC2=CC1O)C(C3=CC=CC=C3)O |
Synonyms |
cochinolide |
Origin of Product |
United States |
Natural Occurrence and Isolation of Cochinolide
Botanical Source: Homalium cochinchinensis (Salicaceae)
The primary natural source of Cochinolide is the plant species Homalium cochinchinensis (Lour.) Druce, belonging to the family Salicaceae. researchgate.netnih.govacs.org This plant has been utilized in traditional folk medicine, which prompted scientific investigation into its chemical constituents. acs.orgnih.gov
Homalium cochinchinensis is a shrub or small tree that typically grows to a height of 2 to 10 meters. iucnredlist.org Its native range extends across Southeast Asia. The plant is primarily found in Cambodia, China (including the provinces of Fujian, Guangdong, Guangxi, Hainan, Hunan, and Jiangxi), Taiwan, Thailand, and Vietnam. iucnredlist.orgkew.orgefloraofindia.com It has also been recorded in Hong Kong and Macao. iucnredlist.orgefloraofindia.com
The species primarily thrives in the wet tropical biome, specifically in broad-leaved forests located in mountainous regions. iucnredlist.orgkew.org It is typically found at altitudes ranging from 400 to 1,200 meters. iucnredlist.org The major threats to its natural habitat include deforestation and land conversion for agriculture and other developments. iucnredlist.org
Scientific studies have consistently identified specific parts of the Homalium cochinchinensis plant as the source of this compound. Research has shown that this compound, along with its related compound, this compound β-glucopyranoside, is isolated specifically from the root bark of the plant. researchgate.netnih.govacs.orgnih.govacs.org While other parts of the plant, such as the leaves and aerial parts, have been analyzed and found to contain other chemical constituents, the root bark is the documented source of this compound. nih.govnih.govresearchgate.net
Geographical Distribution and Habitat of Source Plant
Extraction and Chromatographic Isolation Methodologies
The isolation of this compound from its plant source is a multi-step process involving initial extraction with solvents followed by purification using various chromatographic techniques. nih.gov
Solvent extraction is the initial step to separate the desired natural products from the raw plant material. eurekabiomedical.com The choice of solvent is critical and is based on the principle that "like dissolves like," where solvents with a polarity similar to the target compound are most effective. eurekabiomedical.com
In the specific case of this compound, a sequential extraction process using a Soxhlet apparatus has been documented. The dried and powdered root bark of Homalium cochinchinensis is subjected to extraction with a series of organic solvents of increasing polarity. acs.orgacs.org This method typically involves the following solvents in sequence:
Hexane
Chloroform
This process fractionates the crude plant material into different extracts. This compound is found within the benzene fraction. acs.orgacs.org General extraction protocols for plant materials also utilize solvents such as ethanol (B145695) and methanol, often in mixtures with water, to extract a wide range of compounds. nih.goveurekabiomedical.com
Following solvent extraction, the resulting crude extract or fraction is a complex mixture of numerous compounds. nih.gov To isolate a pure compound like this compound, advanced chromatographic techniques are employed. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. chromtech.com
The purification of the this compound-containing benzene fraction involves a combination of chromatographic methods. acs.orgacs.org Initially, column chromatography and flash chromatography are used for the primary purification. acs.orgacs.org
For more refined separation and final purification of natural products, High-Performance Liquid Chromatography (HPLC) is a key technique. nih.govuu.se HPLC utilizes high pressure to pass the solvent mixture through a column packed with small-particle stationary phases, leading to high-resolution separations. chromtech.comijpsjournal.com Different modes of HPLC, such as reversed-phase (separating based on hydrophobicity) and normal-phase (separating based on polarity), can be used depending on the compound's properties. chromtech.com
Medium Pressure Liquid Chromatography (MPLC) is another useful technique, often employed for the fractionation of larger quantities of an extract. uu.se MPLC operates at lower pressures than HPLC and uses columns with larger particles, making it suitable as an intermediate purification step to enrich fractions with the target compound before final purification by preparative HPLC. uu.senih.gov
Structural Elucidation and Stereochemical Assignment of Cochinolide
Stereochemical Elucidation of Chiral Centers
The complex structure of Cochinolide features multiple chiral centers, necessitating a detailed stereochemical analysis to fully characterize the molecule. This has been accomplished through a combination of spectroscopic and crystallographic techniques.
Initial research on this compound, which led to its isolation and structural elucidation, successfully determined its planar structure and relative stereochemistry. acs.org However, the absolute configuration of the chiral centers was not established at that time. acs.orgresearchgate.net The assignment of the absolute stereochemistry, which would definitively distinguish between the two possible enantiomers of this compound, remains an area for further investigation. Common methods for determining the absolute configuration of natural products include X-ray crystallography of a single crystal of a pure enantiomer, often derivatized with a known chiral auxiliary, and the application of chiroptical methods such as electronic circular dichroism (ECD). researchgate.net
The relative stereochemistry of this compound was successfully determined through single-crystal X-ray diffraction analysis. acs.org This powerful technique provides a detailed three-dimensional map of the molecule's atoms in the solid state, unequivocally establishing the relative orientation of substituents at each chiral center.
In addition to X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in determining the relative stereochemistry of organic molecules like this compound, particularly in solution. acs.orgnih.gov Techniques such as 1D Nuclear Overhauser Effect (NOE) and 2D NOESY experiments provide information about the spatial proximity of protons. nih.govresearchgate.net By observing which protons are close to each other in space, the relative configuration of the stereocenters can be deduced. Furthermore, the analysis of proton-proton coupling constants (J-values) in the 1H NMR spectrum can provide valuable information about the dihedral angles between adjacent protons, which in turn helps to define the relative stereochemistry within the cyclic structure. nih.gov
Table 1: Methodologies for Stereochemical Determination of this compound
| Methodology | Type of Information Provided | Application to this compound | Reference |
| Single-Crystal X-ray Diffraction | Relative Stereochemistry | Confirmed the constitution and relative configuration of the chiral centers. | acs.org |
| NMR Spectroscopy (NOE/NOESY) | Relative Stereochemistry | Used to determine the spatial proximity of protons, inferring relative configuration. | nih.govresearchgate.net |
| NMR Spectroscopy (Coupling Constants) | Relative Stereochemistry | Analysis of J-values helps define dihedral angles and thus relative stereochemistry. | nih.gov |
Cochinolide Derivatives and Analogs: Natural and Synthetic
Naturally Occurring Derivatives from Homalium cochinchinensis
The primary natural source of cochinolide, the root bark of Homalium cochinchinensis, has yielded not only the parent compound but also several related derivatives. These compounds often feature glycosylation or are part of a broader family of structurally similar secondary metabolites co-existing in the plant.
This compound β-Glucopyranoside
A significant natural derivative of this compound is its β-glucopyranoside. nih.govacs.org This compound was isolated from the root bark of Homalium cochinchinensis alongside this compound itself. nih.govresearchgate.net In this derivative, a glucose unit is attached to the this compound structure. Spectroscopic analysis, including 1H and 13C NMR, revealed that the glucose moiety is linked to the allylic alcohol functional group at the C-6 position of the this compound core. acs.org Interestingly, while this compound itself demonstrated moderate antiviral activities against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), its β-glucopyranoside form was found to be inactive. acs.org
| Compound | Molecular Formula | Source | Key Structural Feature |
| This compound β-Glucopyranoside | C21H24O9 knapsackfamily.com | Root bark of Homalium cochinchinensis nih.govresearchgate.net | β-D-glucopyranoside unit attached at the C-6 position of the this compound aglycone. acs.org |
Co-isolated Compounds (e.g., Tremulacin (B192548), Cochinchiside A/B)
Chemical investigations of Homalium cochinchinensis have led to the isolation of several other compounds from the same extracts as this compound and its glucoside. acs.org These co-isolated compounds include other salicin (B1681394) derivatives, highlighting a characteristic chemical profile for the Homalium genus. acs.org Among these are tremulacin, cochinchiside A, and cochinchiside B. researchgate.netnih.gov
Tremulacin was isolated from the root bark and identified as a major secondary metabolite in the plant. acs.org It is a salicin glucoside that has also been found in other plant species like Populus tremula. acs.org
Cochinchiside A was isolated from the root bark of the plant. acs.orgnih.gov
Cochinchiside B was isolated as a new compound from the leaves of H. cochinchinensis. acs.orgnih.gov
In antiviral testing, tremulacin and cochinchiside B showed weak activity against HSV-1 and HSV-2, and tremulacin was also weakly active against HIV-1. acs.orgnih.gov Other co-isolated compounds from the root bark include tremuloidin (B192562) and tremulacinol. acs.orgnih.gov
| Compound | Source within Plant | Compound Class |
| Tremulacin | Root Bark acs.org | Salicin Glucoside acs.org |
| Cochinchiside A | Root Bark acs.org | Salicin Derivative acs.org |
| Cochinchiside B | Leaves acs.org | Salicin Derivative acs.org |
| Tremuloidin | Root Bark acs.org | Salicin Derivative researchgate.net |
Synthetically Derived this compound Analogs
The synthesis of this compound analogs is a key area of research aimed at exploring the structure-activity relationships of this bicyclic butenolide. Synthetic efforts focus on modifying different parts of the molecule, including the core ring system and its side chains, as well as exploring stereoisomers.
Modifications of the Butenolide Ring System
The bicyclic γ-alkylidene butenolide core is the defining feature of this compound. Synthetic studies have focused on constructing this crucial butenolide framework. google.comrsc.org One of the key strategies employed is the hetero Pauson-Khand reaction, which is used to create the fused butenolide ring system. google.com While many studies focus on the total synthesis of the natural product itself, these synthetic routes inherently allow for the creation of analogs by using different starting materials or reagents, leading to modifications in the bicyclic core. nih.govrsc.org Strategies for synthesizing various butenolide-containing compounds often involve ring-closing metathesis or other cyclization methods that can be adapted to produce analogs with different ring sizes or substitutions on the core structure. nuph.edu.ua
Side Chain Derivatizations
The this compound molecule possesses two hydroxyl (-OH) groups on its side chains, which are prime targets for chemical modification to create derivatives. naturalproducts.net These functional groups can undergo common reactions like esterification or etherification. Such derivatization alters the molecule's properties, such as polarity and steric bulk, which can in turn influence its biological activity.
The general approach to creating such analogs involves reacting the parent molecule with various reagents to add new functional groups to the side chains. oncodesign-services.comdigitellinc.com For example, acylating the hydroxyl groups would produce ester derivatives, while alkylation would yield ether derivatives. Although the general principles of chemical modification are well-established, specific research detailing the synthesis and biological testing of a wide array of this compound side-chain derivatives is an area of ongoing investigation. nih.gov
Photoisomerization Products (Z/E Isomers)
This compound is a γ-alkylidene butenolide, a class of compounds that can exist as geometric isomers based on the substitution pattern around the exocyclic double bond (the γ-alkylidene group). researchgate.net These are known as Z and E isomers.
In the Z isomer (from the German zusammen, meaning "together"), the highest-priority groups on either side of the double bond are on the same side.
In the E isomer (from the German entgegen, meaning "opposite"), the highest-priority groups are on opposite sides.
Naturally occurring this compound exists as the Z-isomer. However, it has been demonstrated that γ-(Z)-alkylidenebutenolides can be converted to their corresponding E-isomers through photoisomerization. researchgate.net This process typically involves irradiation with visible light in the presence of a triplet photosensitizer. researchgate.net This isomerization provides a direct route to synthetic E-cochinolide analogs, which may possess different chemical properties and biological activities compared to the natural Z-isomer. The isomerization can also be influenced by conditions such as the presence of acid. ebin.pub This Z/E isomerization is a critical tool for creating stereochemical analogs of this compound and related natural products.
Biological Activities and Proposed Molecular Mechanisms of Cochinolide
Other Investigated Biological Activities (In Vitro/Preclinical Models)
Effects on Mitochondrial Transmembrane Potential (MTP)
The mitochondrial membrane potential (MTP or ΔΨm) is a critical indicator of mitochondrial health and plays a vital role in cellular processes, including ATP synthesis and apoptosis (programmed cell death). nih.govsartorius.com A stable MTP is essential for normal cellular function, and significant deviations can lead to cell death. nih.gov The disruption of MTP is a key event in the intrinsic pathway of apoptosis. frontiersin.orgaging-us.com This process often involves the release of cytochrome c from the mitochondria into the cytosol, which then triggers a cascade of events leading to cell demise. nih.govrsc.org
In the context of cancer research, compounds that can modulate MTP are of significant interest as potential therapeutic agents. The induction of mitochondrial-mediated apoptosis is a target for many anticancer drugs. nih.govplos.org Studies on various natural compounds have demonstrated their ability to induce apoptosis in cancer cells by affecting the MTP. For instance, Costunolide (B1669451), a sesquiterpene lactone, has been shown to induce mitochondria-mediated apoptosis in human gastric adenocarcinoma cells by altering the MTP. nih.gov This change in MTP is considered an early event in the mitochondrial apoptosis pathway and can be triggered by an imbalance of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. nih.gov
The use of fluorescent dyes like JC-1 allows for the measurement of MTP. thermofisher.com In healthy cells with a high MTP, JC-1 forms aggregates that emit red fluorescence. thermofisher.com Conversely, in apoptotic or unhealthy cells with a low MTP, JC-1 remains in its monomeric form and emits green fluorescence. thermofisher.com This shift from red to green fluorescence is a clear indicator of mitochondrial depolarization. thermofisher.com
Evaluation of Antiproliferative Effects in Specific Cell Lines (e.g., HT-29, MDA-MB-435)
The evaluation of a compound's ability to inhibit the growth of cancer cells, known as its antiproliferative effect, is a fundamental step in cancer drug discovery. This is often assessed using various human cancer cell lines in vitro. The HT-29 (human colorectal adenocarcinoma) and MDA-MB-435 (melanoma) cell lines are commonly used for this purpose. mdpi.comphcog.com
Research has shown that various compounds exhibit antiproliferative activity against these cell lines. For example, certain curcumin-like compounds and oxadiazole derivatives have demonstrated notable inhibitory effects against the HT-29 and MDA-MB-435 cell lines. mdpi.com Similarly, analogs of andrographolide, a labdane (B1241275) diterpenoid, have shown cell line-specific antiproliferative activity, being particularly effective against colorectal cancer cell lines like HT-29. nih.govchemrxiv.org The antiproliferative activity is often quantified by the GI50 value, which represents the concentration of a compound that causes 50% inhibition of cell growth.
The mechanisms behind these antiproliferative effects can be diverse, often involving the induction of apoptosis or the modulation of specific signaling pathways crucial for cancer cell survival and proliferation. mdpi.comnih.govmdpi.commedsci.org For instance, the antiproliferative activity of some compounds in HT-29 cells has been linked to the modulation of the Wnt/β-catenin signaling pathway. nih.govchemrxiv.org
Below is a table summarizing the antiproliferative activity of selected compounds against the HT-29 and MDA-MB-435 cell lines as reported in the literature.
| Compound/Analog | Cell Line | Activity/Effect |
| Curcumin-like 3e | MDA-MB-435 | High potency with low micromolar GI50 value (6.03 µM). mdpi.com |
| Andrographolide Analogs | HT-29 | Exhibited dose- and time-dependent antiproliferative activity. chemrxiv.org |
| Andrographolide Analogs | HT-29 | Showed greater antiproliferative activity compared to the parent compound. chemrxiv.org |
| Silver Nanoparticles | HT-29 | Exhibited cytotoxic activity. nih.gov |
Biosynthetic Considerations for the Butenolide Core
Hypothetical Pathways for Cochinolide Biosynthesis
This compound is a γ-alkylidene bicyclic butenolide that has been isolated from the plant Homalium cochinchinensis. mdpi.comscribd.com While the precise biosynthetic pathway of this compound has not been empirically determined, a hypothetical route can be proposed based on its structure and established biochemical transformations, particularly those for other complex lactones like sesquiterpene lactones.
The biosynthesis likely begins with precursors from primary metabolism, assembled into a more complex acyclic intermediate. Given its intricate bicyclic structure, a terpenoid pathway is a plausible starting point, similar to the biosynthesis of costunolide (B1669451), a well-studied sesquiterpene lactone. nih.gov This would involve the cyclization of a precursor like farnesyl diphosphate (B83284) to form a carbocyclic skeleton. nih.gov Subsequent, highly specific oxidation reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases, would introduce hydroxyl groups at key positions. nih.govtandfonline.com The formation of the γ-lactone ring itself is often a critical step, which can occur after the oxidation of a methyl group to a carboxylic acid followed by hydroxylation at the γ-position, leading to intramolecular esterification (lactonization). nih.gov The final tailoring steps would establish the bicyclic system and the characteristic γ-alkylidene group of this compound.
Related Butenolide and Lactone Biosynthesis Pathways
The biosynthesis of butenolides and other lactones is not confined to a single mechanism. Nature employs several elegant strategies to construct these cyclic esters. Major biocatalytic routes include Baeyer-Villiger oxidations, oxidative lactonizations of diols, and the reductive cyclization of ketoesters. nih.gov In microorganisms, de novo synthesis of lactones can occur through the modification of fatty acids. mdpi.comresearchgate.net This process involves the synthesis of fatty acids, post-modification to introduce a hydroxyl group, shortening of the carbon chain via β-oxidation, and finally, spontaneous cyclization into a lactone. mdpi.comresearchgate.net
The assembly of the butenolide core and related lactones begins with a variety of precursor molecules and involves a series of precise enzymatic reactions.
Precursor Diversity : Precursors for lactone biosynthesis are drawn from various metabolic pools. Fatty acids are common starting points for microbial lactone production. mdpi.com In the biosynthesis of the butenolide-containing virulence factor malleicyprol, two separate polyketide chains are fused together. nih.gov For sesquiterpene lactones, the C15 precursor farnesyl diphosphate is the universal starting block. nih.gov Other pathways utilize amino acids and their derivatives; for example, the biosynthesis of deoxyenhygrolides is proposed to use phenylpyruvic acid and 2-oxobutanoate. mdpi.com
Key Enzymatic Steps : The transformation of these precursors into the final lactone structure is governed by specific enzymes.
Oxidation : Oxidative enzymes are paramount. Acyl-CoA oxidases are known to introduce double bonds, a key step in the biosynthesis of the butenolide signaling molecule avenolide. asm.org
Hydroxylation : The introduction of hydroxyl groups is often a prerequisite for lactonization. This is a common role for cytochrome P450 enzymes. nih.govasm.org
Lactone Ring Formation : Several enzymatic families directly catalyze the formation of the lactone ring. Baeyer-Villiger monooxygenases (BVMOs) are a well-known class of enzymes that convert cyclic ketones into lactones, using molecular oxygen. nih.govuniba.it Alcohol dehydrogenases (ADHs) can catalyze the oxidative lactonization of diols. nih.govresearchgate.net In some pathways, the final cyclization of a hydroxy acid to a lactone can occur spontaneously under acidic conditions without direct enzymatic catalysis. mdpi.comresearchgate.net
Table 1: Key Enzymes in Butenolide and Lactone Biosynthesis
| Enzyme Class | Function | Example Pathway |
|---|---|---|
| Acyl-CoA Oxidase | Introduces double bonds | Avenolide Biosynthesis asm.org |
| Baeyer-Villiger Monooxygenase (BVMO) | Converts cyclic ketones to lactones | General Lactone Synthesis nih.govuniba.it |
| Alcohol Dehydrogenase (ADH) | Oxidative lactonization of diols | General Lactone Synthesis nih.govresearchgate.net |
| Cytochrome P450 (CYP) | Hydroxylation, Oxidation, Lactonization | Sesquiterpene Lactone & Butenolide Signaling Molecule Biosynthesis nih.govtandfonline.comnih.gov |
Cytochrome P450 monooxygenases (CYPs) are a versatile superfamily of heme-containing enzymes that play a critical role in the biosynthesis of a vast array of secondary metabolites, including many butenolides and other lactones. mdpi.com They typically catalyze the transfer of an oxygen atom from molecular oxygen to a substrate, often resulting in hydroxylation or epoxidation. mdpi.com
In the context of lactone biosynthesis, CYPs are frequently involved in the crucial steps that set up the molecule for cyclization.
Sesquiterpene Lactones : The biosynthesis of costunolide provides a classic example. After the formation of germacrene A and its conversion to germacra-1(10),4,11(13)-trien-12-oic acid, a specific cytochrome P450 enzyme, costunolide synthase, catalyzes the hydroxylation at the C6-position. nih.govtandfonline.com This 6α-hydroxygermacrene A acid intermediate then spontaneously undergoes lactonization to form the γ-lactone ring of (+)-costunolide. tandfonline.com Many CYPs involved in the biosynthesis of these compounds in the Asteraceae family belong to the CYP71 family. tandfonline.com
Butenolide Signaling Molecules : The formation of butenolide-type signaling molecules in Streptomyces species also relies heavily on CYPs. In the biosynthesis of avenolide in Streptomyces avermitilis, the enzyme Cyp17 (a CYP105B2 family member) is responsible for generating a key hydroxy group. asm.org Similarly, in the biosynthesis of SRB signaling molecules in Streptomyces rochei, a P450 monooxygenase, SrrO, carries out the final oxidation step to form the active butenolide. nih.gov
Fungal Butenolides : In the fungus Fusarium graminearum, the biosynthesis of butenolide requires the activity of the CYP enzyme CLM2. mdpi.com
Strigolactones : In the biosynthesis of strigolactones, which are butenolide-containing plant hormones, the cytochrome P450 enzyme MAX1 functions as a carlactone (B12838652) oxidase. mdpi.com
These examples underscore the indispensable role of cytochrome P450 enzymes as catalysts for the key oxidative transformations—particularly hydroxylation—that precede and facilitate the formation of the lactone ring in a wide variety of natural products.
Table 2: Examples of Cytochrome P450 Enzymes in Lactone Biosynthesis
| Enzyme Name | Organism | Compound Class | Specific Function |
|---|---|---|---|
| Costunolide Synthase (CYP71BL) | Cichorium intybus (Chicory) | Sesquiterpene Lactone | C6-hydroxylation leading to lactonization nih.govtandfonline.com |
| Cyp17 (CYP105B2) | Streptomyces avermitilis | Butenolide | Hydroxylation asm.org |
| SrrO | Streptomyces rochei | Butenolide | C-6' oxidation nih.gov |
| MAX1 | Arabidopsis thaliana | Strigolactone | Carlactone oxidation mdpi.com |
Structure Activity Relationship Sar Studies of Cochinolide and Its Analogs
Impact of the γ-Alkylidene Moiety on Biological Activity
The γ-alkylidene butenolide, also referred to as an α,β-unsaturated-γ-lactone, is a structural motif present in numerous natural products exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. This moiety is considered a key pharmacophore, largely due to its ability to act as a Michael acceptor. The electrophilic β-carbon of the α,β-unsaturated system can react with nucleophilic residues, such as cysteine thiols, in biological macromolecules like enzymes and transcription factors, leading to their inactivation and subsequent modulation of cellular pathways.
In the context of cochinolide, while specific studies modifying its γ-alkylidene group have not been extensively reported, the general importance of this functional group is well-established in related compounds. For instance, SAR studies on andrographolide, a diterpenoid lactone, have demonstrated that the α-alkylidene-γ-butyrolactone moiety plays a significant role in its cytotoxic activity. nih.gov Similarly, various synthetic α-methylene-γ-butyrolactones have been shown to possess significant cytotoxic and apoptotic activities against several tumor cell lines. acs.org The reactivity of the Michael acceptor can be tuned by the substituents on the lactone ring and the alkylidene group, which in turn affects the biological potency. The geometry of the exocyclic double bond ((E) or (Z)) can also influence the molecule's ability to fit into a biological target's binding site, thereby affecting its activity.
The antiviral activity of this compound against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) is likely associated with the presence of this reactive moiety. nih.gov It is hypothesized that this compound may inhibit viral replication by covalently modifying viral or host cell proteins essential for the viral life cycle.
| Compound | Structural Moiety | Reported Biological Activity | Reference |
|---|---|---|---|
| This compound | γ-Alkylidene bicyclic butenolide | Moderate antiviral activity against HSV-1 and HSV-2 | nih.gov |
| Andrographolide Analogs | α-Alkylidene-γ-butyrolactone | Significant in vitro cytotoxicity against human leukemic cell lines | nih.gov |
| α-Methylene-γ-butyrolactones | α-Methylene-γ-butyrolactone | Cytotoxic and apoptotic activities against various cancer cell lines | acs.org |
Influence of Bicyclic Ring System Conformation
The bicyclic core of this compound imparts a rigid three-dimensional structure that is crucial for its interaction with biological targets. The conformation of this ring system dictates the spatial orientation of the pharmacophoric γ-alkylidene butenolide moiety and other substituents, thereby influencing binding affinity and biological activity. Bicyclic systems, in general, have restricted conformational flexibility compared to their acyclic or monocyclic counterparts. pharmacy180.com This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.
The stereochemistry of the ring junctions and the substituents on the bicyclic frame of this compound are expected to be critical. Different diastereomers would present the γ-alkylidene butenolide and the phenyl group in different spatial arrangements, which would likely lead to significant differences in their ability to interact with the target protein.
Effects of Glycosylation (e.g., this compound β-Glucopyranoside)
Glycosylation, the attachment of a sugar moiety to a molecule, is a common modification in natural products that can significantly alter their physicochemical properties, such as solubility, stability, and bioavailability. It can also have a dramatic effect on biological activity. In some cases, glycosylation can enhance activity, while in others, it can lead to inactivation.
In the case of this compound, a study by Ishikawa et al. (1998) isolated both this compound and its β-glucopyranoside from the root bark of Homalium cochinchinensis. nih.gov Their antiviral activities against HSV-1 and HSV-2 were evaluated. The results clearly demonstrated the critical role of the free hydroxyl group at the C-6 position for the antiviral activity of this compound. While this compound exhibited moderate activity, this compound β-glucopyranoside was found to be inactive. nih.gov
This finding strongly suggests that the C-6 hydroxyl group is either directly involved in binding to the biological target, possibly through hydrogen bonding, or that the bulky glucopyranoside moiety sterically hinders the approach of the molecule to its binding site. The addition of the sugar group significantly increases the polarity of the molecule, which could also affect its ability to cross cell membranes and reach its intracellular target.
| Compound | EC₅₀ against HSV-1 (µg/mL) | EC₅₀ against HSV-2 (µg/mL) | Reference |
|---|---|---|---|
| This compound | 8.0 | 22.2 | nih.gov |
| This compound β-Glucopyranoside | Inactive | Inactive | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable in existing literature)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
As of the current literature, no specific QSAR studies have been reported for this compound and its direct analogs. The development of a robust QSAR model requires a dataset of structurally related compounds with a range of biological activities, which is not yet available for the this compound family.
However, QSAR studies have been successfully applied to other classes of γ-alkylidenebutenolides. For example, QSAR studies on rubrolide analogues, which also contain the γ-alkylidenebutenolide scaffold, have been used to identify key physicochemical properties that correlate with their activity as inhibitors of the photosynthetic electron transport chain. acs.org These studies indicated that the most potent compounds were those with a higher ability to accept electrons, which is consistent with the role of the butenolide as a Michael acceptor. acs.org
Should a library of this compound analogs with corresponding antiviral data become available, QSAR modeling could be a valuable tool to elucidate the key structural requirements for antiviral potency and to guide the synthesis of novel and more effective derivatives.
Advanced Analytical Methodologies for Cochinolide Research
Electron Diffraction (MicroED) for Nanocrystalline Samples
Microcrystal Electron Diffraction (MicroED) is a cryo-electron microscopy (cryo-EM) technique that has revolutionized the structural determination of small molecules, including natural products. thermofisher.cnnih.gov This method is particularly valuable when traditional X-ray crystallography is hampered by the inability to grow large, high-quality crystals. hhu.de Since many natural products are isolated in minute quantities, obtaining crystals of sufficient size (typically >50 µm) for X-ray diffraction can be a significant bottleneck. thermofisher.cn
MicroED overcomes this limitation by using a high-energy electron beam, which interacts much more strongly with matter than X-rays. thermofisher.cn This allows for the structural analysis of nanocrystals, often smaller than 200 nm. thermofisher.cn The technique involves collecting electron diffraction data from a continuously rotating, frozen-hydrated crystal. nih.gov The data are recorded as a movie, with each frame capturing a small wedge of reciprocal space, which is then processed to determine the three-dimensional atomic structure with high resolution. nih.gov
For a compound like Cochinolide, MicroED offers a powerful pathway to unambiguous structure determination, even from a heterogeneous powder or a sample that yields only nanocrystals. thermofisher.cn The entire data collection process can be completed in a matter of minutes, significantly accelerating the research timeline. thermofisher.cn While the absolute configuration cannot currently be determined by MicroED alone, the precise atomic connectivity and relative stereochemistry it provides are invaluable. hhu.de
Table 1: Comparison of MicroED and Single-Crystal X-ray Diffraction (SXRD)
| Feature | Microcrystal Electron Diffraction (MicroED) | Single-Crystal X-ray Diffraction (SXRD) |
|---|---|---|
| Radiation Source | Electron Beam | X-ray Beam |
| Required Crystal Size | Nanometer to micrometer range (<1 µm) thermofisher.cn | Typically >50 µm thermofisher.cnhhu.de |
| Interaction Strength | Strong interaction with matter thermofisher.cn | Weaker interaction with matter |
| Data Collection Time | Minutes thermofisher.cn | Hours to days |
| Sample State | Typically cryo-cooled hhu.de | Often at room temperature or cryo-cooled |
| Key Advantage | Ability to analyze extremely small or imperfect crystals nih.gov | Gold standard for determining absolute configuration hhu.de |
Advanced NMR Techniques for Complex Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of organic molecules in solution. uochb.cz For a molecule with multiple stereocenters and a complex ring system like this compound, advanced NMR experiments are required to assign all proton (¹H) and carbon (¹³C) signals and to establish stereochemistry. researchgate.net
One-dimensional ¹H and ¹³C NMR spectra provide initial information, but signal overlap often obscures crucial details in complex molecules. nih.gov Two-dimensional (2D) NMR techniques are therefore employed to resolve these ambiguities by correlating different nuclei through chemical bonds or through space. wiley.com
Correlation Spectroscopy (COSY) : Identifies protons that are coupled to each other, typically on adjacent carbons, helping to piece together molecular fragments.
Heteronuclear Single Quantum Coherence (HSQC) : Correlates each proton with the carbon atom to which it is directly attached, providing a powerful method for assigning carbon signals. mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY) : Detects protons that are close to each other in space (typically <5 Å), regardless of whether they are connected by bonds. This is the primary NMR method for determining the relative stereochemistry and conformation of a molecule. mdpi.com
The combination of these experiments allows for a full, unambiguous assignment of the planar structure and the relative configuration of all stereogenic centers in this compound and its derivatives, such as this compound beta-glucopyranoside. mdpi.comknapsackfamily.com
Table 2: Advanced 2D NMR Techniques in this compound Research
| NMR Experiment | Information Provided | Application to this compound |
|---|---|---|
| COSY | ¹H-¹H correlations through 2-3 bonds mdpi.com | Tracing proton-proton networks within the benzofuranone core and side chain. |
| HSQC | Direct ¹H-¹³C one-bond correlations mdpi.com | Assigning specific protons to their directly attached carbon atoms. |
| HMBC | ¹H-¹³C correlations through 2-3 bonds | Assembling the complete carbon framework by linking dis-contiguous spin systems. |
| NOESY / ROESY | ¹H-¹H correlations through space (proximity) mdpi.com | Determining the relative stereochemistry of the chiral centers and the conformation of the ring system. |
Hyphenated Chromatographic-Spectrometric Techniques (e.g., LC-MS, GC-MS) for Detection and Characterization
Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry (MS), are indispensable for the analysis of natural product extracts. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common of these methods. lcms.cz
LC-MS is particularly well-suited for the analysis of this compound. gentechscientific.com The compound's polarity and thermal sensitivity make it amenable to separation by reverse-phase liquid chromatography. The sample is passed through a column and separated based on its affinity for the stationary phase, after which it is ionized (e.g., by Electrospray Ionization, ESI) and analyzed by the mass spectrometer. gentechscientific.comlcms.cz This technique allows for the detection and quantification of this compound in complex mixtures, such as plant extracts, and can provide its exact molecular weight through high-resolution mass spectrometry (HRMS). researchgate.net Tandem MS (MS/MS) experiments can be performed to fragment the molecule, yielding structural information that aids in its identification. researchgate.net
GC-MS is a gold standard for the analysis of volatile and semi-volatile compounds. gentechscientific.commeasurlabs.com Due to the hydroxyl groups and relatively high molecular weight of this compound, it is not sufficiently volatile for direct GC-MS analysis. naturalproducts.net However, the technique can be used after a derivatization step, where polar functional groups are converted to less polar, more volatile moieties (e.g., trimethylsilyl (B98337) ethers). GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra upon electron ionization (EI), which can be compared against extensive libraries for identification. lcms.cz
Table 3: Typical Parameters for Hyphenated Chromatography in Natural Product Analysis
| Parameter | LC-MS Analysis lcms.cz | GC-MS Analysis (Post-Derivatization) lcms.cz |
|---|---|---|
| Column | C18 Reverse Phase (e.g., 50x2.1 mm) | Capillary (e.g., DB-5, 30 m x 0.25 mm) |
| Mobile/Carrier Phase | Liquid (e.g., Water/Methanol (B129727) gradient) | Inert Gas (e.g., Helium) |
| Ionization Source | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Quadrupole, Time-of-Flight (TOF) |
| Key Application | Direct analysis of polar, thermally labile compounds in complex mixtures. | Analysis of volatile compounds or non-volatile compounds after derivatization. |
| Information | Molecular weight, fragmentation patterns, quantification. | Retention time, characteristic fragmentation patterns for library matching. |
Computational Chemistry Approaches for Structure and Reactivity Prediction
Computational chemistry provides theoretical insights into the properties of molecules, complementing experimental data and aiding in structure elucidation and reactivity prediction. unifap.br These methods have become an integral part of natural product research. chemaxon.com
Structure and Spectroscopic Prediction: Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the geometry of different possible isomers (diastereomers) of this compound. unifap.br By calculating the theoretical NMR chemical shifts and coupling constants for each isomer, researchers can compare the computational data with experimental spectra. A strong correlation between the predicted and measured NMR data can provide confident assignment of the molecule's relative and even absolute configuration. unifap.br
Reactivity and Docking Simulations: Computational models can predict the chemical reactivity of different sites within the this compound molecule. researchgate.net Furthermore, molecular docking simulations are used to predict how a molecule like this compound might bind to a biological target, such as a protein or enzyme. In one study, this compound was computationally docked into the gH-gL complex of the Herpes Simplex Virus. scispace.com The simulation predicted a stable interaction with a negative binding energy, suggesting a potential mechanism of action. scispace.com Such studies are crucial for hypothesis-driven research into the biological activity of natural products. chemaxon.com The increasing accuracy of methods like coupled-cluster theory (CCSD(T)) and the development of machine learning models are further enhancing the predictive power of computational chemistry. mit.edu
Table 4: Computational Chemistry Methods in this compound Research
| Computational Method | Application | Insights Gained for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, NMR parameter calculation. unifap.br | Prediction of the most stable 3D structure; aids in assigning the correct stereoisomer by matching calculated vs. experimental NMR data. |
| Molecular Docking | Simulating the binding of a ligand to a receptor. scispace.com | Predicting potential biological targets and binding modes; provides a theoretical basis for observed bioactivity. Example: Binding energy of -8.9 Kcal/mol to the gH-gL complex. scispace.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. researchgate.net | Predicting the activity of new this compound derivatives before synthesis. |
| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. | Understanding the conformational flexibility of the molecule in solution or within a binding site. |
Research Challenges and Future Directions
Elucidation of Absolute Stereochemistry
A fundamental characteristic of any chiral molecule is its absolute stereochemistry, which dictates its three-dimensional arrangement and is crucial for its biological activity. While the planar structure of Cochinolide was determined through spectroscopic methods upon its isolation, its absolute configuration remains an unresolved issue. nih.gov The determination of the precise spatial arrangement of atoms is a critical challenge that currently limits the full understanding of its structure-activity relationship.
Future research must prioritize the elucidation of this compound's absolute stereochemistry. Modern analytical techniques offer several avenues to address this challenge:
X-ray Crystallography: This method provides the most definitive determination of absolute configuration, provided that a suitable single crystal of the compound can be obtained. wikipedia.orgmdpi.com The primary hurdle lies in the crystallization of this compound, which can be a challenging process for many natural products.
Vibrational Circular Dichroism (VCD): VCD spectroscopy is a powerful alternative for determining the absolute stereochemistry of chiral molecules in solution, overcoming the need for crystallization. soton.ac.uk
NMR-based Methods: Techniques such as the Mosher's ester analysis can be employed to deduce the absolute configuration of chiral centers bearing hydroxyl or amine groups. usm.edu
Successfully determining the absolute stereochemistry will be a significant milestone, enabling more targeted synthetic efforts and a deeper understanding of its interaction with biological targets.
Development of More Efficient and Stereoselective Synthetic Routes
The limited availability of this compound from its natural source necessitates the development of efficient and stereoselective synthetic routes to provide sufficient quantities for further biological evaluation. The synthesis of γ-alkylidenebutenolides, particularly with the desired (Z)-geometry of the exocyclic double bond found in many natural products, is a known synthetic challenge. pku.edu.cnresearchgate.net
Current synthetic studies have explored various strategies, including the hetero-Pauson-Khand reaction, to construct the bicyclic core of this compound. globalauthorid.com However, these routes often face challenges related to:
Stereoselectivity: Achieving high stereoselectivity to obtain the correct isomer is a significant hurdle. Many existing methods for creating γ-alkylidenebutenolides result in a mixture of (E) and (Z) isomers, requiring difficult purification steps. pku.edu.cnresearchgate.net
Future research should focus on developing novel synthetic methodologies that address these issues. This could involve the use of new catalysts, the development of stereocontrolled reactions, or the implementation of a more convergent synthetic strategy. researchgate.netmdpi.comchemrxiv.org A successful total synthesis will not only confirm the structure of this compound but also provide access to analogs for structure-activity relationship studies.
In-depth Characterization of Molecular Targets and Mechanisms of Action
This compound has been reported to exhibit moderate antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov However, the specific molecular targets and the underlying mechanism of this antiviral action are yet to be elucidated. Understanding how this compound interferes with the viral life cycle is a critical step in evaluating its therapeutic potential.
Future investigations should employ a combination of experimental and computational approaches to identify the molecular targets of this compound. Potential avenues for research include:
Target Identification Studies: Utilizing techniques such as affinity chromatography, pull-down assays, or proteomic approaches to identify the viral or host cell proteins that directly interact with this compound.
Enzymatic Assays: Testing the inhibitory activity of this compound against key viral enzymes, such as DNA polymerase or helicase-primase, which are essential for HSV replication.
Molecular Docking Studies: Computational modeling can be used to predict the binding mode of this compound to the active sites of potential target proteins, providing insights into the possible mechanism of inhibition. researchgate.netnih.govmdpi.commdpi.comrsc.org The general mechanism of antiviral drugs often involves targeting viral entry, replication, or egress. bsmiab.orgnih.govmdpi.com
A detailed understanding of the mechanism of action will be invaluable for optimizing the antiviral activity of this compound and for identifying potential combination therapies.
Exploration of New Biological Activities Beyond Antiviral Properties
While the antiviral activity of this compound is its most reported biological property, it is plausible that this natural product possesses a broader spectrum of bioactivities. The genus Homalium is known to produce a variety of secondary metabolites with diverse pharmacological effects, including anti-inflammatory, cytotoxic, and antimicrobial properties. tandfonline.comingentaconnect.comresearchgate.net For instance, a methanol (B129727) extract of Homalium cochinchinensis demonstrated weak cytotoxic activity in a mitochondrial transmembrane potential inhibition assay. nih.gov
A crucial future direction is the systematic screening of this compound for a wider range of biological activities. This should include assays for:
Cytotoxic Activity: Evaluating the potential of this compound to inhibit the growth of various cancer cell lines. mdpi.comnih.govmdpi.com
Anti-inflammatory Activity: Investigating its ability to modulate inflammatory pathways.
Antibacterial and Antifungal Activity: Testing its efficacy against a panel of pathogenic bacteria and fungi.
Antioxidant Activity: Assessing its capacity to scavenge free radicals.
The discovery of new biological activities would significantly broaden the potential applications of this compound and its derivatives in medicine.
Investigation of Environmental and Ecological Roles of this compound
Secondary metabolites in plants are not merely byproducts but play crucial roles in the plant's interaction with its environment. researchgate.netnih.gov These compounds often serve as a defense mechanism against herbivores, insects, and microbial pathogens. nih.govwikipedia.org The production of this compound by Homalium cochinchinensis is likely an adaptive trait that confers a selective advantage to the plant.
Understanding the ecological role of this compound is an important, though often overlooked, area of research. Future studies could explore:
Allelopathic Effects: Investigating whether this compound affects the germination and growth of neighboring plant species.
Antifeedant Properties: Testing its ability to deter feeding by common herbivores.
Antimicrobial Defense: Examining its role in protecting the plant from pathogenic fungi and bacteria in its natural habitat.
Elucidating the ecological functions of this compound will provide a more complete picture of this natural product, viewing it not just as a potential therapeutic agent but also as a key player in the chemical ecology of its producing organism.
Q & A
Q. 1.1. What are the primary methods for isolating Cochinolide from natural sources, and how do extraction yields vary under different conditions?
Answer:
- Methodology : Use solvent extraction (e.g., ethanol, hexane) combined with chromatographic techniques (HPLC, TLC) for isolation.
- Yield Optimization : Vary parameters like solvent polarity, temperature, and pH. Record yields using gravimetric analysis and validate purity via NMR or mass spectrometry .
- Data Interpretation : Compare yields across conditions using ANOVA to identify statistically significant variables .
Q. 1.2. How can researchers validate the structural identity of synthesized this compound derivatives?
Answer:
- Analytical Techniques : Combine spectroscopic methods (¹H/¹³C NMR, FTIR) and X-ray crystallography for unambiguous confirmation.
- Purity Assessment : Use HPLC with UV detection (≥95% purity threshold) and elemental analysis for stoichiometric validation .
Advanced Research Questions
Q. 2.1. How should researchers design experiments to investigate this compound’s mechanism of action in cellular pathways?
Answer:
- Experimental Design :
- In vitro : Use siRNA knockdown or CRISPR-Cas9 to silence target genes, then measure this compound’s effects via Western blot or qPCR.
- In vivo : Employ transgenic models (e.g., zebrafish, mice) with fluorescence-based reporters for real-time pathway monitoring.
- Controls : Include negative (vehicle) and positive controls (known pathway inhibitors).
- Data Analysis : Apply pathway enrichment tools (e.g., KEGG, STRING) to interpret omics data .
Q. 2.2. What strategies resolve contradictions in published data about this compound’s bioactivity across studies?
Answer:
- Systematic Review : Conduct meta-analyses to quantify effect sizes and heterogeneity (e.g., using RevMan or R’s metafor package).
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., ATCC cell lines, controlled humidity/temperature).
- Bias Mitigation : Apply blinding during data collection and use independent validation labs .
Methodological Challenges
Q. 3.1. How can researchers optimize in vitro vs. in vivo models for this compound’s toxicity profiling?
Answer:
- In vitro : Use 3D organoids or co-culture systems to mimic tissue complexity. Measure IC₅₀ via MTT assays.
- In vivo : Follow OECD guidelines for acute/chronic toxicity testing (e.g., LD₅₀ determination in rodents).
- Cross-Validation : Compare in vitro EC₅₀ with in vivo plasma concentrations using pharmacokinetic modeling .
Q. 3.2. What computational tools are effective for predicting this compound’s pharmacokinetic properties?
Answer:
- Software : Use SwissADME or ADMETLab for absorption/distribution predictions.
- Molecular Dynamics : Simulate this compound-protein binding affinities with GROMACS or AMBER.
- Validation : Compare predictions with experimental Caco-2 permeability or microsomal stability data .
Data Management and Ethics
Q. 4.1. How should researchers handle large-scale datasets from this compound transcriptomic studies?
Answer:
- Data Storage : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like GEO or ArrayExpress.
- Analysis Pipelines : Employ Bioconductor packages (e.g., DESeq2 for RNA-seq) with version-controlled scripts (GitHub).
- Ethics : Ensure patient-derived data complies with GDPR/HIPAA and is anonymized .
Q. 4.2. What ethical guidelines apply to preclinical studies involving this compound in animal models?
Answer:
- Compliance : Follow NIH guidelines for humane endpoints (e.g., tumor burden limits).
- Reporting : Include ARRIVE checklist items (e.g., sample size justification, randomization).
- Oversight : Obtain approval from institutional IACUC/ethics boards .
Peer Review and Publication
Q. 5.1. How can researchers structure manuscripts to meet journal standards for this compound studies?
Answer:
- Abstract : Succinctly summarize hypotheses, methods (e.g., “LC-MS/MS quantification”), key findings (p-values/effect sizes), and implications .
- Supplementary Data : Provide raw spectra, crystallographic data (CIF files), and statistical code.
- Reproducibility : Detail reagent lot numbers, instrument calibration protocols, and software versions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
